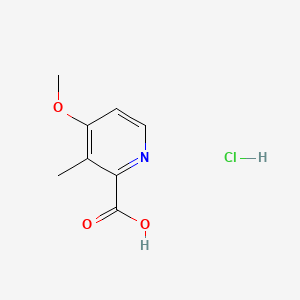
Methyl 2,6-dichloro-3-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6-dichloro-3-formylbenzoate is a chemical compound that belongs to the benzoate ester family. It is characterized by the presence of two chlorine atoms and a formyl group attached to a benzene ring, with a methyl ester functional group. This compound is used as an intermediate in the synthesis of various pharmaceutical and organic compounds, including dyes, pigments, and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-3-formylbenzoate is synthesized through the reaction of 2,6-dichloro-3-formylbenzoic acid with methanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. Another method involves the formation of acyl chloride from 2-formylbenzoic acid using thionyl chloride (SOCl2), followed by esterification with methanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,6-dichloro-3-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,6-dichloro-3-carboxybenzoic acid.
Reduction: 2,6-dichloro-3-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,6-dichloro-3-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and polymers, contributing to the development of new materials with desirable properties.
Wirkmechanismus
The mechanism of action of methyl 2,6-dichloro-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,6-dichlorobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 3-formylbenzoate: Lacks the chlorine atoms, resulting in different reactivity and applications.
Methyl 2,6-dichloro-4-formylbenzoate: Similar structure but with the formyl group in a different position, leading to different chemical properties.
Uniqueness
Methyl 2,6-dichloro-3-formylbenzoate is unique due to the presence of both chlorine atoms and a formyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various organic compounds.
Eigenschaften
Molekularformel |
C9H6Cl2O3 |
|---|---|
Molekulargewicht |
233.04 g/mol |
IUPAC-Name |
methyl 2,6-dichloro-3-formylbenzoate |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 |
InChI-Schlüssel |
ADHQQWACKQLBFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1Cl)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


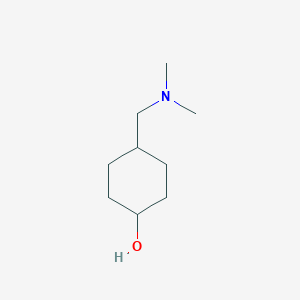
![4-(dimethylamino)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B13493014.png)
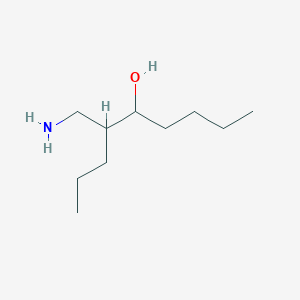
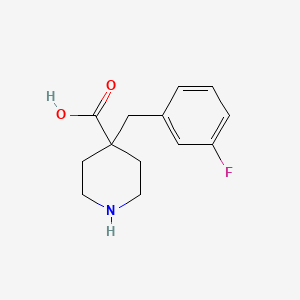
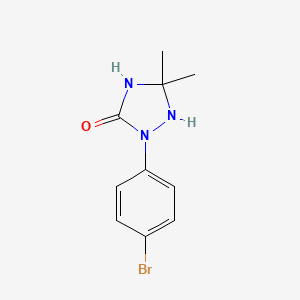
![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13493043.png)




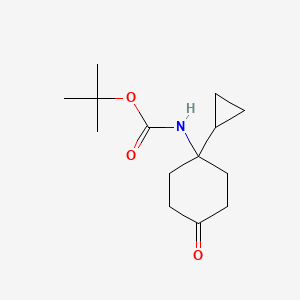
![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)
